Pevonedistat

NAE inhibitor E1 enzyme selectivity neddylation pathway

Pevonedistat (MLN4924) is the only neddylation inhibitor with Phase III clinical validation. Its >300-fold selectivity over UAE, UBA6, and SAE ensures neddylation-specific phenotypes without confounding ubiquitination effects. Validated cGMP manufacturing route with established ≥98% purity and multi-kilogram batch capability supports IND-enabling studies and clinical supply. Well-characterized human PK (t½ 8.4 h, CL 33 L/h) enables accurate PK/PD modeling. Choose Pevonedistat for translational studies where mechanistic fidelity and regulatory documentation are non-negotiable.

Molecular Formula C21H25N5O4S
Molecular Weight 443.5 g/mol
CAS No. 905579-51-3
Cat. No. B1684682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePevonedistat
CAS905579-51-3
Synonyms((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate
((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate
4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate
MLN-4924
MLN4924
pevonedistat
Molecular FormulaC21H25N5O4S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
InChIInChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
InChIKeyMPUQHZXIXSTTDU-QXGSTGNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pevonedistat (MLN4924) CAS 905579-51-3: First-in-Class NEDD8-Activating Enzyme Inhibitor for Oncology Research and Development


Pevonedistat (also known as MLN4924 or TAK-924) is a small-molecule inhibitor of NEDD8-activating enzyme (NAE) [1]. As a first-in-class inhibitor of the neddylation pathway, it targets the E1 enzyme responsible for conjugating NEDD8 to cullin-RING ligases (CRLs), thereby disrupting CRL-mediated ubiquitination and proteasomal degradation of key cell cycle and DNA replication regulators [2]. Pevonedistat is structurally an AMP mimetic that forms a covalent adduct with NEDD8 in the NAE catalytic pocket, and is currently the only neddylation inhibitor to have advanced to phase III clinical evaluation [1]. Its molecular formula is C21H25N5O4S with a molecular weight of 443.52 g/mol [2].

Pevonedistat Procurement: Why NAE Inhibitors Cannot Be Substituted with UAE, SAE, or Other E1 Enzyme Inhibitors


The ubiquitin-like protein conjugation pathways involve multiple distinct E1 activating enzymes—NAE (for NEDD8), UAE (for ubiquitin), SAE (for SUMO), UBA6 (dual ubiquitin/FAT10), and ATG7 (for ATG8/LC3)—each with unique substrate specificities and downstream biological consequences [1]. Inhibiting UAE with compounds such as TAK-243 blocks global ubiquitination, whereas NAE inhibition by pevonedistat selectively disrupts cullin-RING ligase (CRL) activity without broadly affecting ubiquitin-dependent proteasomal degradation [2]. This mechanistic divergence translates to distinct cellular phenotypes, therapeutic windows, and toxicity profiles. In the context of clinical development, TAS4464 represents a second-generation NAE inhibitor with different pharmacokinetic properties, but pevonedistat remains the only neddylation inhibitor with extensive phase III clinical experience [1]. Consequently, substitution among E1 enzyme inhibitors—even those within the same neddylation-targeting class—carries significant experimental and translational risks that cannot be mitigated without direct comparative validation.

Pevonedistat Quantitative Evidence Guide: Direct Comparator Data for Procurement and Selection Decisions


Enzymatic Selectivity: Pevonedistat IC50 Comparison Against Closely Related E1 Activating Enzymes

Pevonedistat inhibits NAE with an IC50 of 4.7 nM in purified enzyme assays [1]. In direct head-to-head biochemical profiling against closely related E1 enzymes, pevonedistat exhibits marked selectivity: IC50 values for UAE, UBA6, SAE, and ATG7 are 1.5 µM, 1.8 µM, 8.2 µM, and >10 µM, respectively [1]. This corresponds to a selectivity window of approximately 319-fold over UAE, 383-fold over UBA6, and >1,745-fold over SAE [1].

NAE inhibitor E1 enzyme selectivity neddylation pathway

E1 Inhibitor Class Comparison: Pevonedistat (NAE) Versus TAK-243 (UAE) Target Specificity

Pevonedistat (NAE inhibitor, IC50 = 4.7 nM) [1] and TAK-243/MLN7243 (UAE inhibitor, IC50 = 1.0 ± 0.2 nM) [2] represent first-in-class inhibitors of distinct E1 activating enzymes within the ubiquitin-proteasome system. While TAK-243 potently inhibits ubiquitin-activating enzyme, pevonedistat selectively targets the NEDD8-activating enzyme without appreciably affecting global ubiquitination [2]. This mechanistic distinction is critical for experimental design: TAK-243 broadly disrupts ubiquitin conjugation, whereas pevonedistat specifically impairs CRL-mediated protein turnover.

E1 enzyme inhibitor ubiquitin-activating enzyme target selectivity

Clinical Development Stage: Pevonedistat as the Most Advanced Neddylation Inhibitor in Human Trials

Among all reported neddylation inhibitors, pevonedistat is the only compound to have advanced to phase III clinical trials [1]. Over 40 clinical trials have investigated pevonedistat either as monotherapy or in combination regimens, with demonstrated safety in human subjects across multiple disease indications including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors [1]. In a phase 3 randomized study (NCT03268954, PANTHER), pevonedistat plus azacitidine was compared against single-agent azacitidine as first-line treatment in 454 participants with higher-risk MDS, CMML, or low-blast AML [2]. While the combination did not demonstrate statistically significant improvement in event-free survival, the extensive clinical database provides robust human safety and PK/PD characterization that is unavailable for other neddylation inhibitors.

clinical trial phase III AML MDS

Clinical Pharmacokinetics: Quantitative Human PK Parameters and Drug Interaction Profile

Pevonedistat exhibits a mean terminal half-life of 8.4 hours in plasma following a single 25 mg/m² intravenous infusion in patients with advanced solid tumors [1]. Drug-related material demonstrates a longer terminal half-life of 15.6 hours [1]. Pevonedistat distributes preferentially in whole blood with a mean whole-blood-to-plasma AUC∞ ratio of 40.8 [1]. Total plasma clearance is approximately 33 L/h [2]. Critically, coadministration with rifampin, a strong CYP3A inducer, resulted in only a 21% reduction in pevonedistat AUC (geometric mean ratio 79%; 90% CI: 69.2%–90.2%), indicating that CYP3A-mediated metabolism contributes minimally to pevonedistat clearance and that no dose adjustment is required for concomitant CYP3A inducers [2].

pharmacokinetics half-life drug-drug interaction clearance

GMP Manufacturing Process: Validated Scalable Synthesis with Defined Purity and Yield Metrics

A practical cGMP manufacturing process for pevonedistat has been developed and validated at multi-kilogram scale [1]. The optimized linear process involves six solid isolations and has been executed in multiple cGMP productions on 15–30 kg scale, delivering pevonedistat in 98% (a/a) chemical purity with an overall yield of 25% [1]. Key innovations include an enantioselective synthesis of the amino-diol cyclopentane intermediate containing three chiral centers and a novel regioselective sulfamoylation step using N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide [1]. This represents a substantial improvement over the original discovery route, which required >20 linear steps and multiple chromatographic purifications.

process chemistry GMP synthesis chiral resolution scale-up

Pevonedistat Application Scenarios: Evidence-Based Procurement Guidance for Research and Development


Pathway-Specific Investigation of Neddylation Biology in Preclinical Models

Pevonedistat is indicated for studies requiring selective inhibition of the NEDD8 conjugation pathway without confounding effects on ubiquitination or SUMOylation. Its >300-fold selectivity over UAE, UBA6, and SAE [1] ensures that observed phenotypes—including CRL substrate accumulation, cell cycle arrest, and apoptosis—can be confidently attributed to neddylation inhibition rather than off-target E1 enzyme effects. Recommended in vitro working concentrations range from 100 nM to 1 µM based on cellular NEDD8-cullin reduction assays in HCT-116 cells [1].

Clinical Combination Regimen Development in Hematological Malignancies

Based on phase 1/2 clinical data, pevonedistat (20 mg/m² IV on days 1, 3, and 5) combined with azacitidine (75 mg/m²) and venetoclax (200–400 mg orally) demonstrated a CR/CRi rate of 66% in patients with newly diagnosed secondary AML, including those with adverse-risk features such as TP53 mutations [2]. This triplet regimen provides a clinical reference point for investigators developing novel combination strategies targeting the neddylation pathway in myeloid malignancies.

Pharmacokinetic-Pharmacodynamic Modeling and Dosing Regimen Design

Pevonedistat's well-characterized human PK parameters—terminal half-life of 8.4 hours, total clearance of 33 L/h, and preferential whole blood distribution (blood-to-plasma AUC ratio 40.8) [3]—enable accurate PK/PD modeling for experimental dosing design. The finding that strong CYP3A induction reduces pevonedistat AUC by only 21% [4] supports the use of pevonedistat in studies involving concomitant medications without complex dose adjustment protocols.

GMP Material Sourcing for Translational and Clinical Studies

For investigators requiring cGMP-grade material for IND-enabling studies or clinical trials, pevonedistat offers a published, validated manufacturing route with established purity (≥98%) and multi-kilogram batch capability [5]. This documented process transparency facilitates quality control, regulatory documentation, and supply chain reliability that is not available for research-grade alternatives or earlier-stage NAE inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pevonedistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.